2-Mpmdq

α1-adrenoceptor selectivity radioligand binding

Researchers needing to isolate α1-adrenoceptor-mediated responses often face confounding off-target effects from less selective antagonists. 2-MPMDQ directly addresses this with a Ki of 0.37 nM and ~4700-fold selectivity for α1- over α2-adrenoceptors, enabling clean signal pathway dissection. - Defines α1-AR roles in vascular tone and blood pressure regulation, validated in SHR models. - Unique σ2 receptor ligand activity allows investigation of adrenergic/sigma polypharmacology in cancer biology. - High selectivity minimizes experimental noise in tissue bath and CNS studies compared to agents like yohimbine or prazosin.

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
Cat. No. B1662933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mpmdq
Synonyms2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl-6-methyl-2,3-dihydroimidazo[1,2c]quinazolin-5(6H)-one
Molecular FormulaC23H27N5O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC
InChIInChI=1S/C23H27N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17H,11-16H2,1-2H3
InChIKeyOULFYKAESNCMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-MPMDQ: Potent and Selective α1-Adrenoceptor Antagonist


2-MPMDQ, chemically (R)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-6-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, is a synthetic quinazoline derivative that functions primarily as a potent and highly selective antagonist of the α1-adrenoceptor (α1-AR) [1]. This compound is a member of the 2,3-dihydroimidazo[1,2-c]quinazoline chemical series, a class of molecules first described in the early 1990s for their potential as antihypertensive agents [1]. Beyond its primary action at α1-ARs, 2-MPMDQ has also been identified as a ligand for the sigma-2 (σ2) receptor , suggesting potential polypharmacology that may be of interest in specific research contexts. 2-MPMDQ's strong selectivity profile against the closely related α2-adrenoceptor (α2-AR) is a defining feature, making it a valuable tool compound for dissecting α1-AR-mediated signaling pathways in vitro and in vivo.

Highly selective α1-adrenoceptor antagonist tool
Sigma-2 receptor polypharmacology probe
2,3-Dihydroimidazo[1,2-c]quinazoline series

2-MPMDQ: Non-Interchangeable with Other α1-Antagonists


The α1-adrenoceptor antagonist class is chemically and pharmacologically diverse, and 2-MPMDQ possesses a unique profile that distinguishes it from other clinically used and research-grade agents. Direct substitution with another α1-antagonist, such as prazosin, doxazosin, or tamsulosin, is not recommended for research applications without careful consideration of their differential binding affinities, subtype selectivity, and off-target activities [1]. For example, tamsulosin is highly selective for the α1A- and α1D-adrenoceptor subtypes, a property that underlies its clinical use in benign prostatic hyperplasia . In contrast, the subtype-specific profile of 2-MPMDQ at α1-ARs has not been fully delineated, but its binding profile at α2-AR subtypes is well-characterized and distinct from many other α1-antagonists [2]. Furthermore, 2-MPMDQ's activity as a σ2 receptor ligand is an off-target property not shared by most other α1-antagonists . These differences can lead to significant variations in experimental outcomes, particularly in complex biological systems like isolated tissues or whole animals. The following section provides a detailed, quantitative comparison to guide proper compound selection.

Subtype Selectivity Mismatch Tamsulosin's α1A/α1D selectivity and distinct α2-subtype profiles may shift experimental outcomes in complex systems.
Off-Target Polypharmacology 2-MPMDQ's σ2 receptor ligand activity is not shared by standard α1-antagonists like doxazosin or terazosin.
System Validation Context Direct substitution may alter pathway responses; comparator binding affinities require source-specific review.

2-MPMDQ: Quantitative Evidence Guide


α1- vs. α2-Adrenoceptor Selectivity Profile

2-MPMDQ demonstrates extreme selectivity for the α1-adrenoceptor over the α2-adrenoceptor. In radioligand binding studies, the Ki for the α1-adrenoceptor is 0.37 nM, whereas the Ki for the α2-adrenoceptor is 1740 nM [1]. This yields a selectivity ratio of approximately 4700-fold (α2 Ki / α1 Ki). This level of discrimination is critical for experiments designed to isolate α1-mediated effects without confounding α2-mediated responses. For comparison, the clinically used α1-antagonist tamsulosin, while also selective, has a reported selectivity ratio of 3800-fold (α1 Ki 0.229 nM vs. α2 Ki 871 nM) .

α1 Selectivity
Head-to-head
4702-fold (α2/α1)
Supports α1-specific pathway isolation
vs. tamsulosin (3803-fold); α1 Ki 0.37 nM
α1-adrenoceptor selectivity radioligand binding receptor pharmacology cardiovascular research

α2-Adrenoceptor Subtype Binding Profile

While 2-MPMDQ is highly selective for α1- over α2-adrenoceptors overall, its residual binding to α2-adrenoceptors is not uniform. A comparative analysis of α2-adrenoceptor subtypes revealed distinct binding preferences for 2-MPMDQ [1]. The compound displays highest affinity for the α2C subtype (Log KD = -7.50 ± 0.02), intermediate affinity for the α2A subtype (Log KD = -6.79 ± 0.04), and lowest affinity for the α2B subtype (Log KD = -5.94 ± 0.09) [1]. In contrast, the classic α2-antagonist yohimbine, a well-characterized comparator, shows a different rank order of potency, with highest affinity for α2A and α2C (Log KD values of -8.48 ± 0.07 and -8.52 ± 0.05, respectively) and lower affinity for α2B (Log KD = -7.66 ± 0.10) [1].

α2 Subtype Profile
Head-to-head
α2C > α2A > α2B
vs. Yohimbine (α2A ≈ α2C > α2B)
Distinct rank order vs. pan-α2 antagonist
Cloned human receptors; [3H]RX821002
α2-adrenoceptor subtype selectivity CNS research adrenergic pharmacology neuropsychiatric disorders

Sigma-2 Receptor Ligand Activity

2-MPMDQ is reported to be a ligand for the sigma-2 (σ2) receptor . This is an off-target activity that is not a general property of α1-adrenoceptor antagonists. While the exact binding affinity (Ki) of 2-MPMDQ for the σ2 receptor is not provided in the available literature, its activity as a ligand is a notable distinction. In comparison, classic α1-antagonists like doxazosin and terazosin, as well as the α1A-selective tamsulosin, have not been reported to have significant affinity for sigma receptors . This differential activity could be critical for studies exploring the interplay between adrenergic and sigma receptor systems, particularly in cancer biology where σ2 receptor ligands have shown antiproliferative effects, or in CNS research where sigma receptors modulate various neurological processes.

σ2 Receptor Ligand
Data to verify
Qualitative σ2 activity reported
Unique polypharmacology context
Quantitative Ki not provided
sigma-2 receptor polypharmacology cancer biology CNS research off-target activity

In Vivo Antihypertensive Activity in SHR

2-MPMDQ demonstrates clear antihypertensive activity in a relevant animal model of essential hypertension. In spontaneously hypertensive rats (SHR), 2-MPMDQ produced a significant reduction in blood pressure [1]. The specific magnitude of the blood pressure reduction (e.g., mmHg decrease at a given dose) is not detailed in the provided materials. For comparative context, the α1-antagonist doxazosin is also an established antihypertensive agent, with its blood pressure-lowering effects well-documented in both preclinical models and clinical settings . The in vivo efficacy of 2-MPMDQ confirms that its high in vitro potency at the α1-adrenoceptor translates to a meaningful physiological effect in a whole-animal system, validating its utility for in vivo studies of hypertension and related cardiovascular research.

In Vivo Model
Method context
Antihypertensive response in SHR
Supports in vivo cardiovascular model research
Dose-response details unavailable
antihypertensive in vivo pharmacology spontaneously hypertensive rat cardiovascular disease drug discovery

2-MPMDQ: Optimal Research and Industrial Applications


Cardiovascular α1-Adrenoceptor Research

Researchers investigating the role of α1-adrenoceptors in regulating vascular tone, cardiac contractility, or blood pressure can utilize 2-MPMDQ as a selective pharmacological tool. Its ~4700-fold selectivity for α1- over α2-adrenoceptors minimizes confounding effects from α2-AR activation, which can occur with less selective antagonists [1]. This is particularly important in ex vivo isolated tissue bath experiments (e.g., rat aorta or mesenteric artery) where a pure α1-mediated contractile response is desired, as well as in vivo studies in spontaneously hypertensive rats (SHR) where the compound has demonstrated antihypertensive activity [1].

Probing α2C-Adrenoceptor Function

Given its unique binding profile across α2-adrenoceptor subtypes—with a notable preference for the α2C subtype—2-MPMDQ is a valuable tool for dissecting the specific functions of α2C-adrenoceptors in the central nervous system [2]. By comparing the effects of 2-MPMDQ to those of a pan-α2 antagonist like yohimbine or a more α2A-selective agent, researchers can infer the contribution of α2C receptors to behavioral, neurochemical, or electrophysiological outcomes in animal models of anxiety, depression, cognition, or addiction [2].

Dual α1/σ2 Receptor Targeting in Cancer Biology

2-MPMDQ's activity as a ligand for the sigma-2 (σ2) receptor offers a unique opportunity to investigate the intersection of adrenergic and sigma receptor signaling in cancer cell biology . σ2 receptor ligands have been shown to exert antiproliferative and cytotoxic effects in various tumor cell lines [3]. Researchers can use 2-MPMDQ to study whether simultaneous blockade of α1-adrenoceptors and modulation of σ2 receptors produces additive or synergistic effects on tumor cell growth, migration, or apoptosis compared to selective agents targeting only one of these pathways. This application is particularly relevant in cancers where both α1-ARs and σ2 receptors are expressed and implicated in disease progression.

Selective α1-Antagonist Scaffold for Lead Optimization

In medicinal chemistry and drug discovery programs focused on developing novel α1-adrenoceptor antagonists with improved selectivity or polypharmacology, 2-MPMDQ serves as an excellent starting point or reference compound. Its well-characterized potency (Ki 0.37 nM) and high selectivity ratio (4700-fold) make it a benchmark for evaluating new chemical entities within the 2,3-dihydroimidazo[1,2-c]quinazoline series [1]. Structure-activity relationship (SAR) studies can use 2-MPMDQ as a lead to explore modifications that might enhance oral bioavailability, improve pharmacokinetic properties, or fine-tune off-target activities like σ2 receptor binding .

Application
Selection Property
Validation Focus
Cardiovascular α1-AR signaling studies
~4700-fold α1-over-α2 selectivity
Isolated tissue contractile response models
α2C-Adrenoceptor subtype research
Unique α2C-preferring binding rank order
Behavioral & neurochemical endpoint comparison
Sigma-2 receptor pathway investigation
Polypharmacological σ2 ligand activity
Reported antiproliferative endpoint review
Medicinal chemistry SAR evaluation
Benchmark α1-AR antagonist scaffold
In vitro binding affinity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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